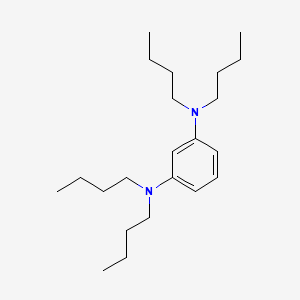

1,3-Benzenediamine, N,N,N',N'-tetrabutyl-

Description

1,3-Benzenediamine, N,N,N',N'-tetrabutyl- is a tetraalkyl-substituted derivative of 1,3-benzenediamine, where all four amine hydrogen atoms are replaced by butyl groups. This structural modification significantly alters its physical and chemical properties compared to unsubstituted 1,3-benzenediamine.

Properties

IUPAC Name |

1-N,1-N,3-N,3-N-tetrabutylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N2/c1-5-9-16-23(17-10-6-2)21-14-13-15-22(20-21)24(18-11-7-3)19-12-8-4/h13-15,20H,5-12,16-19H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQUFPQVWDKROQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC(=CC=C1)N(CCCC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454044 | |

| Record name | 1,3-Benzenediamine, N,N,N',N'-tetrabutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67676-48-6 | |

| Record name | N1,N1,N3,N3-Tetrabutyl-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67676-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, N,N,N',N'-tetrabutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenediamine, N,N,N’,N’-tetrabutyl- can be synthesized through the alkylation of 1,3-benzenediamine with butyl halides. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the amine groups, followed by the addition of butyl halides under reflux conditions. The reaction can be represented as follows:

C6H4(NH2)2+4C4H9X→C6H4(N(C4H9))2+4HX

where X is a halide (e.g., chloride or bromide).

Industrial Production Methods

Industrial production of 1,3-benzenediamine, N,N,N’,N’-tetrabutyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, N,N,N’,N’-tetrabutyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound back to its parent amine.

Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong bases or catalysts such as palladium on carbon.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Parent amine (1,3-benzenediamine).

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

1,3-Benzenediamine, N,N,N’,N’-tetrabutyl- has several applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-benzenediamine, N,N,N’,N’-tetrabutyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The butyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Symmetry

1,4-Benzenediamine, N,N,N',N'-Tetramethyl- (CAS 100-22-1)

- Structure : Methyl groups on the 1,4-positions of benzenediamine.

- Molecular Weight : 164.25 g/mol .

- Properties : Smaller substituents (methyl vs. butyl) result in lower molecular weight and higher symmetry. This compound is used in electroactive frameworks and redox-active materials due to its planar structure and electron-donating methyl groups .

- Key Difference : The 1,4-substitution pattern enhances conjugation, making it more suitable for electronic applications compared to the 1,3-isomer.

N-(1,3-Dimethylbutyl)-N'-Phenyl-1,4-Phenylenediamine (6PPD, CAS 793-24-8)

- Structure : A 1,4-benzenediamine derivative with mixed substituents (1,3-dimethylbutyl and phenyl groups).

- Molecular Weight : 268.40 g/mol .

- Applications : Widely used as an antioxidant in rubber tires to prevent ozone cracking. Its bulky substituents improve oxidative stability but reduce solubility in polar solvents .

- Key Difference : The asymmetric substitution (phenyl vs. alkyl) contrasts with the symmetric tetrabutyl substitution in the target compound, affecting reactivity and compatibility with polymers.

Substituent Size and Solubility

Poly(N,N’-(1,3-Phenylene)Isophthalamide) (CAS 25765-47-3)

- Structure : A polymer derived from 1,3-benzenediamine and isophthaloyl chloride.

- Physical Properties : Density = 1.38 g/mL at 25°C; high thermal stability due to aromatic backbone .

- Applications : Used in high-performance fibers (e.g., aramid fibers) for flame-resistant textiles. The rigid 1,3-substitution pattern enhances mechanical strength compared to 1,4-analogs .

- Key Difference : The polymer lacks alkyl substituents, relying on hydrogen bonding for crystallinity, whereas tetrabutyl substitution would disrupt intermolecular interactions, reducing tensile strength but improving solubility in organic solvents.

1,4-Benzenediamine, N,N,N',N'-Tetraphenyl- (CAS Not Provided)

- Structure : Phenyl groups on all four amine positions of 1,4-benzenediamine.

- Applications : Functions as a hole-transport material in organic electronics. Bulky phenyl groups increase steric hindrance, reducing aggregation .

- Key Difference : The aromatic substituents in this compound enhance π-π stacking, whereas butyl groups in the target compound would prioritize lipophilicity and flexibility.

Reactivity and Functionalization

4-Ethenyl-N1,N3-Dihydroxy-1,3-Benzenediamine (CAS 116483-00-2)

- Structure : Hydroxyl and ethenyl groups on 1,3-benzenediamine.

- Molecular Formula : C₈H₁₀N₂O₂ .

- Reactivity : The presence of hydroxyl groups enables chelation with metals, while the ethenyl group allows polymerization via radical reactions.

- Key Difference: Polar substituents (hydroxyl) contrast with nonpolar butyl groups, directing applications toward catalysis rather than bulk material synthesis.

Comparative Data Table

Research Findings and Implications

- Substituent Effects: Larger alkyl groups (e.g., butyl) increase hydrophobicity and solubility in nonpolar solvents but reduce thermal stability compared to smaller substituents like methyl .

- Positional Isomerism : 1,3-Substituted benzenediamines exhibit lower symmetry than 1,4-isomers, leading to amorphous polymer structures with distinct mechanical properties .

Biological Activity

1,3-Benzenediamine, N,N,N',N'-tetrabutyl- is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.

- IUPAC Name : 1,3-Benzenediamine, N,N,N',N'-tetrabutyl-

- Molecular Formula : C18H30N2

- Molecular Weight : 282.45 g/mol

Biological Activity Overview

The biological activity of 1,3-Benzenediamine, N,N,N',N'-tetrabutyl- has been investigated in various contexts:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

- Anticancer Properties : Research indicates that 1,3-Benzenediamine, N,N,N',N'-tetrabutyl- may inhibit the proliferation of certain cancer cell lines. The compound has been observed to induce apoptosis in cancer cells through various signaling pathways.

The exact mechanism of action for 1,3-Benzenediamine, N,N,N',N'-tetrabutyl- is still under investigation. However, it is believed to interact with specific molecular targets and pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell division and survival, leading to reduced tumor growth.

- Reactive Oxygen Species (ROS) Generation : It is suggested that the compound can generate ROS, which can lead to oxidative stress in cancer cells, promoting apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that 1,3-Benzenediamine, N,N,N',N'-tetrabutyl- exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL. The compound was particularly effective against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 128 |

| Bacillus subtilis | 64 |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability:

| Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (MCF-7) |

|---|---|---|

| 10 | 80 | 75 |

| 25 | 60 | 55 |

| 50 | 40 | 35 |

Toxicological Assessment

Toxicological studies indicate that while the compound exhibits promising biological activities, it also poses potential risks. In animal studies, high doses have been associated with gastrointestinal and liver tumors. The no observed adverse effect level (NOAEL) was determined to be around 6 mg/kg bw/d based on repeated dose toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.